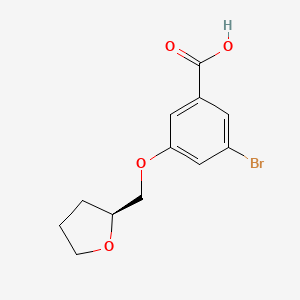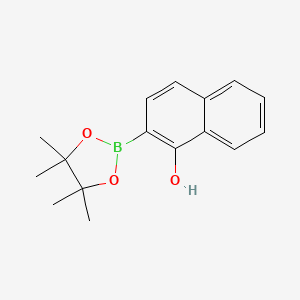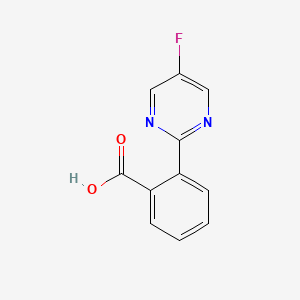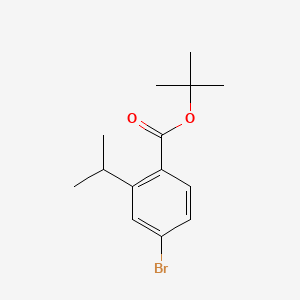
Tert-butyl 4-bromo-2-isopropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-bromo-2-isopropylbenzoate is an organic compound with the molecular formula C14H19BrO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a bromine atom and an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 4-bromo-2-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2-isopropylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-bromo-2-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium cyanide, typically in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in non-polar solvents.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-2-isopropylbenzoate or 4-cyano-2-isopropylbenzoate.
Elimination Reactions: Products include alkenes such as 2-isopropyl-4-tert-butylstyrene.
Aplicaciones Científicas De Investigación
Tert-butyl 4-bromo-2-isopropylbenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-bromo-2-isopropylbenzoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new bonds and products. In elimination reactions, the compound undergoes deprotonation, resulting in the formation of alkenes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl bromide: An organic compound with a similar tert-butyl group and bromine atom, used in synthetic organic chemistry.
1-Boc-4-anilinopiperidine-1-carboxylate: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
Tert-butyl 4-bromo-2-isopropylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and applications compared to other tert-butyl esters and brominated compounds .
Propiedades
Fórmula molecular |
C14H19BrO2 |
|---|---|
Peso molecular |
299.20 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-2-propan-2-ylbenzoate |
InChI |
InChI=1S/C14H19BrO2/c1-9(2)12-8-10(15)6-7-11(12)13(16)17-14(3,4)5/h6-9H,1-5H3 |
Clave InChI |
UEOMOFXAHBKKKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


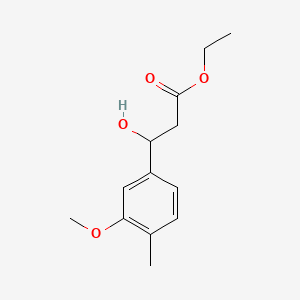
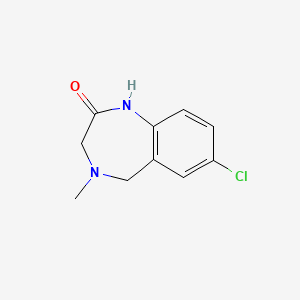
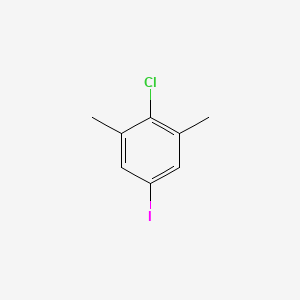
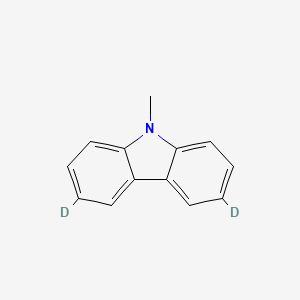
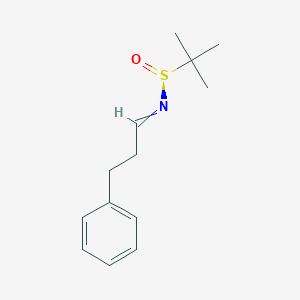
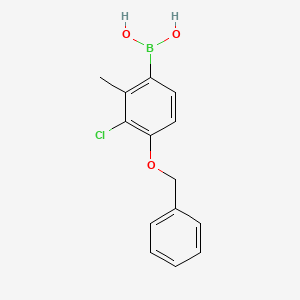
![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
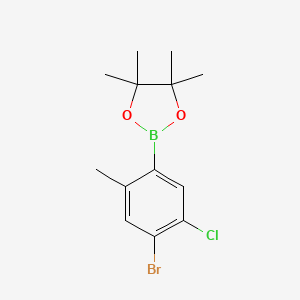
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)

![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
